molecular formula C22H26N4O4 B4130577 N-(4-{[4-(4-NITROPHENYL)PIPERAZINO]CARBONYL}PHENYL)PENTANAMIDE

N-(4-{[4-(4-NITROPHENYL)PIPERAZINO]CARBONYL}PHENYL)PENTANAMIDE

Cat. No.: B4130577
M. Wt: 410.5 g/mol
InChI Key: KIIVYMPPMLKPSM-UHFFFAOYSA-N
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Description

N-(4-{[4-(4-NITROPHENYL)PIPERAZINO]CARBONYL}PHENYL)PENTANAMIDE is a complex organic compound with a molecular formula of C19H20N4O4

Properties

IUPAC Name

N-[4-[4-(4-nitrophenyl)piperazine-1-carbonyl]phenyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4/c1-2-3-4-21(27)23-18-7-5-17(6-8-18)22(28)25-15-13-24(14-16-25)19-9-11-20(12-10-19)26(29)30/h5-12H,2-4,13-16H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIIVYMPPMLKPSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(4-NITROPHENYL)PIPERAZINO]CARBONYL}PHENYL)PENTANAMIDE typically involves multiple steps. One common method includes the reaction of 4-nitrophenylpiperazine with a suitable acylating agent, such as pentanoyl chloride, under basic conditions. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, with a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(4-NITROPHENYL)PIPERAZINO]CARBONYL}PHENYL)PENTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

N-(4-{[4-(4-NITROPHENYL)PIPERAZINO]CARBONYL}PHENYL)PENTANAMIDE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-{[4-(4-NITROPHENYL)PIPERAZINO]CARBONYL}PHENYL)PENTANAMIDE involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity to its targets, while the pentanamide chain may influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-nitrophenyl)piperazine
  • N-(4-bromophenyl)piperazine
  • N-(4-chlorophenyl)piperazine

Uniqueness

N-(4-{[4-(4-NITROPHENYL)PIPERAZINO]CARBONYL}PHENYL)PENTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitrophenyl group provides potential for redox reactions, while the piperazine ring offers versatility in binding interactions. The pentanamide chain further differentiates it by affecting its physical and chemical characteristics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{[4-(4-NITROPHENYL)PIPERAZINO]CARBONYL}PHENYL)PENTANAMIDE
Reactant of Route 2
Reactant of Route 2
N-(4-{[4-(4-NITROPHENYL)PIPERAZINO]CARBONYL}PHENYL)PENTANAMIDE

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